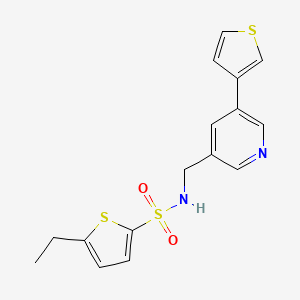

5-ethyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide

Description

5-ethyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide is a sulfonamide-based compound featuring a thiophene ring substituted with an ethyl group at the 5-position and a pyridine-thiophene hybrid scaffold.

Properties

IUPAC Name |

5-ethyl-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]thiophene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2S3/c1-2-15-3-4-16(22-15)23(19,20)18-9-12-7-14(10-17-8-12)13-5-6-21-11-13/h3-8,10-11,18H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKQCTROAYGDZAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)NCC2=CC(=CN=C2)C3=CSC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide typically involves multi-step organic reactions. One common method includes the condensation of thiophene derivatives with pyridine intermediates under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

5-ethyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives are replaced by nucleophiles

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenated derivatives, nucleophiles like amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

5-ethyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.

Industry: Utilized in the development of organic semiconductors and corrosion inhibitors

Mechanism of Action

The mechanism of action of 5-ethyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its biological effects. For instance, it could act as a kinase inhibitor or modulate oxidative stress pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional distinctions between 5-ethyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide and related sulfonamide/thiophene derivatives:

Table 1: Structural and Functional Comparison of Sulfonamide Derivatives

Key Findings:

This difference may influence binding affinity to targets like enzymes or receptors . Trifluoromethyl groups () introduce strong electronegativity, improving target selectivity but possibly reducing solubility .

Steric and Conformational Features: The imidazo[4,5-b]pyridine core in adds rigidity, which may restrict rotational freedom compared to the pyridine-thiophene hybrid in the target compound. This could impact pharmacokinetic properties like bioavailability . The oxazolidinone ring in introduces stereochemical complexity, enabling enantiomer-specific interactions absent in the target compound .

Synthetic Accessibility :

- The target compound’s synthesis likely follows routes similar to those in (e.g., sulfonamide coupling via nucleophilic substitution). However, the absence of trifluoromethyl or thiadiazole groups (as in P2) may simplify its preparation .

Computational Modeling :

Biological Activity

5-ethyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of thiophene and pyridine derivatives through coupling reactions. The detailed synthetic pathways often utilize various reagents and conditions to achieve the desired molecular structure.

Antimicrobial Activity

Research has demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing thiophene and pyridine moieties have shown activity against various bacterial strains. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Anti-inflammatory Properties

Recent studies highlight the anti-inflammatory potential of sulfonamide derivatives. For example, compounds similar to this compound have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

| Compound | COX Inhibition (IC50 μM) | Selectivity Index |

|---|---|---|

| Compound A | 0.034 | 353.8 |

| 5-Ethyl-N... | TBD | TBD |

Anticancer Activity

The compound's potential anticancer effects have been explored, particularly its ability to induce apoptosis in cancer cell lines. Studies indicate that it may act through the modulation of signaling pathways involved in cell proliferation and survival.

Case Studies

Case Study 1: Anti-inflammatory Evaluation

A recent study investigated a series of sulfonamide derivatives for their anti-inflammatory effects using carrageenan-induced paw edema models in rats. The results indicated that certain derivatives significantly reduced edema, suggesting a promising therapeutic profile for treating inflammatory conditions.

Case Study 2: Antimicrobial Screening

Another study focused on evaluating the antimicrobial efficacy of thiophene-containing compounds against Gram-positive and Gram-negative bacteria. The findings revealed that these compounds exhibited notable antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways.

- Membrane Disruption : Its structural components can interact with microbial membranes, leading to cell lysis.

- Signal Modulation : It may alter signaling pathways that regulate cell growth and apoptosis in cancer cells.

Q & A

Q. What are the optimal synthetic routes for preparing 5-ethyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide, and how can reaction conditions be optimized?

Answer: The synthesis involves multi-step reactions starting with functionalized thiophene and pyridine precursors. Key steps include:

- Sulfonamide formation : Reacting thiophene-2-sulfonyl chloride with a pyridinylmethylamine intermediate under anhydrous conditions (e.g., DCM, 0–5°C) .

- Coupling reactions : Suzuki-Miyaura cross-coupling for introducing the thiophen-3-yl group to the pyridine ring (Pd catalysts, microwave-assisted heating at 60°C for 10 minutes) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the final product.

Optimization parameters :

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 60–80°C (microwave-assisted) | Reduces side reactions |

| Catalyst loading | 5 mol% Pd(PPh₃)₄ | Balances cost and efficiency |

| Solvent polarity | THF/DMF | Enhances coupling efficiency |

Q. How can the molecular structure and functional groups of this compound be characterized experimentally?

Answer:

- X-ray crystallography : Resolve crystal packing and intramolecular interactions (e.g., S···N distances). Use SHELXL for refinement, especially with high-resolution data to address potential twinning .

- NMR spectroscopy :

- ¹H NMR : Peaks at δ 7.8–8.2 ppm (pyridine protons) and δ 6.5–7.5 ppm (thiophene protons) confirm ring substitution .

- ¹³C NMR : Sulfonamide carbonyl signals at ~170 ppm .

- Mass spectrometry (HRMS) : Confirm molecular formula (C₁₆H₁₅N₂O₂S₂) with <2 ppm error .

Advanced Research Questions

Q. What is the mechanistic basis for its reported antibacterial activity, and how can conflicting data on efficacy against Gram-negative vs. Gram-positive strains be resolved?

Answer: The sulfonamide group inhibits dihydropteroate synthase (DHPS), a folate biosynthesis enzyme. Contradictions in efficacy may arise from:

- Permeability differences : Gram-negative bacteria have outer membranes limiting compound uptake.

- Enzyme mutations : DHPS structural variations across bacterial species .

Experimental resolution : - MIC assays : Test under standardized CLSI conditions with clinical isolates.

- Molecular docking : Compare binding affinity to DHPS homologs (e.g., E. coli vs. S. aureus) using AutoDock Vina .

Q. How do structural modifications (e.g., ethyl substitution, thiophene position) influence its pharmacokinetic properties?

Answer:

- Ethyl group : Enhances lipophilicity (logP ~2.5), improving membrane permeability but reducing aqueous solubility.

- Thiophene position : 3-substitution (vs. 2-) alters π-stacking with target proteins, affecting binding kinetics .

Table: Structure-activity relationships

| Modification | Impact on logP | Bioavailability (rat) | Target Binding (ΔG, kcal/mol) |

|---|---|---|---|

| 5-Ethyl substitution | +0.8 | 45% | -9.2 (DHPS) |

| Thiophen-2-yl analogue | -0.3 | 32% | -7.8 (DHPS) |

Q. What experimental strategies can address discrepancies in solubility and stability data reported across studies?

Answer:

- Solubility : Use biorelevant media (FaSSIF/FeSSIF) to mimic physiological conditions.

- Stability : Conduct forced degradation studies (pH 1–13, 40–80°C) with HPLC-MS monitoring. Conflicting data often arise from:

- pH-dependent degradation : Sulfonamide hydrolysis at acidic pH .

- Light sensitivity : Protect solutions from UV exposure during assays .

Q. How can computational methods guide the design of derivatives with improved target selectivity?

Answer:

- QSAR modeling : Correlate substituent electronegativity with IC₅₀ values against DHPS.

- MD simulations : Assess binding pocket flexibility over 100 ns trajectories (AMBER/CHARMM) .

- ADMET prediction : Use SwissADME to filter candidates with optimal permeability and minimal CYP inhibition .

Q. What are the challenges in crystallizing this compound, and how can they be mitigated?

Answer:

- Challenges : Twinning, poor diffraction due to flexible ethyl group.

- Mitigation :

Methodological Recommendations

Q. Experimental design for evaluating enzyme inhibition kinetics

- Assay : Microplate-based NADPH depletion assay (λ = 340 nm) with DHPS.

- Controls : Include sulfanilamide (positive control) and DMSO vehicle.

- Data analysis : Fit to Michaelis-Menten equation using GraphPad Prism .

Q. Validating biological activity in complex matrices (e.g., serum, biofilm models)

- Serum binding : Use equilibrium dialysis to measure free fraction (fu ≥10% is acceptable).

- Biofilm assays : Calgary biofilm device with P. aeruginosa (48h incubation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.